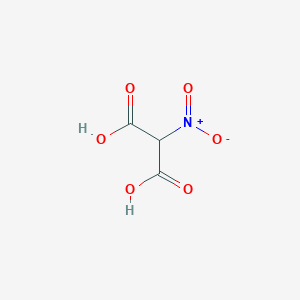

Nitromalonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61468-84-6 |

|---|---|

Molecular Formula |

C3H3NO6 |

Molecular Weight |

149.06 g/mol |

IUPAC Name |

2-nitropropanedioic acid |

InChI |

InChI=1S/C3H3NO6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8) |

InChI Key |

KJBJCAJCBCPBGV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Historical Trajectories and Seminal Discoveries in Nitromalonic Acid Chemistry

The investigation of nitromalonic acid is rooted in the foundational era of modern organic chemistry. Its origins are closely linked to the extensive research on uric acid and its derivatives conducted by the eminent German chemist Adolf von Baeyer in the 1860s. ias.ac.in During his systematic work to elucidate the structure of uric acid, Baeyer explored a series of related compounds, including violuric acid, dilituric acid, and this compound itself. ias.ac.in This research was part of a broader effort by leading 19th-century chemists to understand the components and characteristics of urine, a field that had captured scientific interest since Karl Wilhelm Scheele's discovery of uric acid in 1776. ias.ac.in

The early study of α-nitro carboxylic acids was fraught with challenges, primarily due to their inherent instability. mdma.ch Many early attempts to isolate compounds like nitroacetic acid in its free form were unsuccessful because of a strong tendency to undergo ready decarboxylation. mdma.ch The successful preparation and study of this compound and its more stable ester derivatives were therefore significant achievements, providing chemists with a new type of reactive building block. The development of methods to synthesize esters of nitroacetic acid, and by extension this compound, opened the door to exploring their synthetic potential, a field of study that would expand dramatically over the following century. mdma.ch

Fundamental Significance of Nitromalonic Acid in Contemporary Organic Synthesis and Mechanistic Studies

The fundamental importance of nitromalonic acid and its derivatives, particularly its esters and aldehyde forms, lies in the multifaceted reactivity of the nitro group. This group acts chameleonic, functioning as a potent electron-withdrawing group to activate the α-carbon, a nucleophile in its nitronate form, and an effective leaving group in certain contexts. researchgate.net This versatility makes it a powerful tool in carbon-carbon and carbon-heteroatom bond formation.

Esters of this compound, such as diethyl nitromalonate, are widely employed as synthons for amino acids. For instance, they have been utilized in the synthesis of DL-proline and glutamic-γ-semialdehyde through reactions involving intramolecular reductive alkylation. oup.comacs.org They also serve as key precursors in the synthesis of indole (B1671886) derivatives, such as ethyl α-nitro-β-(3-indole)-propionate, via reaction with gramine. acs.org Furthermore, diethyl nitromalonate can act as a nucleophile in addition reactions with activated systems like 1-nitro-1,3-butadienes. growingscience.com

Nitromalonic aldehyde, often used as its stable sodium salt, is another critical building block, especially for the synthesis of heterocyclic compounds. orgsyn.orgchembk.com It undergoes condensation reactions with various amino compounds and ketones. acs.orgacs.org For example, its reaction with specific ketones can yield nitrophenols and nitrosalicylic acid. acs.org It is also a key precursor in the synthesis of nitropyridines. acs.org

Mechanistic studies have revealed the sophisticated reaction pathways involving this compound derivatives. A notable example is their use as precursors for generating functionalized nitrile oxides under mild conditions. kochi-tech.ac.jp This process involves an unusual hydration/dehydration sequence, the mechanism of which has been supported by Density Functional Theory (DFT) calculations. kochi-tech.ac.jp The nitro group can also serve as a directing group in transition-metal-catalyzed C-H arylation reactions, enabling regioselective functionalization of aromatic systems. researchgate.net The acidic nature of the α-hydrogen is central to its reactivity, allowing for the formation of a nitronate ion that serves as a potent nucleophile in various transformations, including the Henry and nitro-Mannich reactions. mdpi.com

Selected Synthetic Applications of this compound Derivatives

| Derivative | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Diethyl Nitromalonate | Michael Addition & Reductive Alkylation | Amino Acids (e.g., Proline) | oup.com |

| Diethyl Nitromalonate | Reaction with Gramine | Indole Derivatives | acs.org |

| Sodium Nitromalonaldehyde (B3023284) | Condensation | Nitropyridines | acs.org |

| α-Nitromalonic Acid Amide Ester | Hydration/Decarboxylation/Dehydration | Nitrile Oxides | kochi-tech.ac.jp |

| Diethyl Nitromalonate | Nucleophilic Addition | Functionalized Nitroalkanes | growingscience.com |

Evolving Research Paradigms and Future Outlooks in Nitromalonic Acid Investigations

Contemporary Synthetic Routes to this compound and its Esters

The synthesis of this compound and its esters primarily relies on the direct nitration of malonic acid precursors. Advances in this area have focused on improving yields, safety, and substrate scope.

Optimized Nitration Protocols for Malonate Precursors

The direct nitration of malonic esters, such as diethyl malonate, is a common method for producing diethyl nitromalonate. Classical approaches often utilize a mixture of nitric acid and sulfuric acid. researchgate.net However, modern protocols have been developed to offer milder conditions and greater control.

The choice of nitrating agent is crucial and can influence regioselectivity and yield. numberanalytics.com While traditional mixed-acid systems are effective, they can be harsh and lead to over-nitration or side reactions. researchgate.netnumberanalytics.com Alternative nitrating systems, such as nitric acid in acetic anhydride, provide a milder option for substrates sensitive to strong acids. numberanalytics.com The use of nitronium salts, like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be effective, particularly for sensitive substrates. numberanalytics.com

Recent research has explored versatile N-nitropyrazole-based nitrating reagents. These compounds act as a controllable source of the nitronium ion (NO₂⁺), enabling the nitration of a wide range of substrates under mild conditions with good functional group tolerance. nih.gov Optimization of reaction conditions, including temperature, solvent, and stoichiometry, is key to achieving high yields and preventing the formation of byproducts. researchgate.netnumberanalytics.com For instance, in some cases, slight adjustments in acid concentration or the use of ultrasonic irradiation or microwave activation have been employed to improve reaction efficiency. researchgate.net

Table 1: Comparison of Selected Nitration Protocols for Aromatic Compounds This table illustrates general strategies in nitration that can be adapted for specific precursors like malonates.

| Nitrating Agent System | Substrate Type | Key Advantages | Potential Issues |

| Mixed Acid (HNO₃/H₂SO₄) | General aromatics | Low cost, widely used in industry. researchgate.net | Harsh conditions, potential for over-nitration, significant acid waste. researchgate.net |

| Nitric Acid in Acetic Anhydride | Acid-sensitive substrates | Milder conditions than mixed acid. numberanalytics.com | Can be less reactive for deactivated systems. |

| Nitronium Salts (e.g., NO₂BF₄) | Sensitive substrates | Powerful nitrating agent, can be used under mild conditions. numberanalytics.com | Higher cost, moisture sensitivity. |

| N-Nitropyrazole Reagents | Complex molecules, (hetero)arenes | Mild, scalable, good functional group tolerance, controllable. nih.gov | Reagent synthesis required. |

Refined Procedures for Nitromalonic Aldehyde Synthesis

Nitromalonic aldehyde, often handled as its more stable sodium salt, is another important derivative. A well-established and reliable method for its synthesis involves the reaction of mucobromic acid with sodium nitrite (B80452) in an aqueous ethanol (B145695) solution. orgsyn.org

The procedure involves the dropwise addition of mucobromic acid in ethanol to a heated aqueous solution of sodium nitrite. orgsyn.org The reaction is mildly exothermic, and the temperature is typically maintained around 54°C to ensure optimal yield and purity. orgsyn.org Cooling the reaction mixture precipitates the product, which can be further purified by recrystallization from an ethanol/water mixture to yield sodium nitromalonaldehyde (B3023284) monohydrate as fine needles. orgsyn.org This sodium salt is noted to be impact-sensitive and thermally unstable, requiring careful handling. orgsyn.org This intermediate is valuable in further syntheses; for example, it can undergo cyclodehydration reactions with compounds like nitroacetone under basic conditions to produce aromatic products such as 2,4-dinitrophenol. google.com

Accessing Labile Intermediates: Nitronic Acid Forms and Nitronate Salts

A key aspect of the chemistry of this compound and its derivatives is the tautomeric equilibrium between the standard nitro form and the nitronic acid (or aci-nitro) form. wikipedia.orgrsc.org This equilibrium is fundamental to the reactivity of these compounds.

Strategies for In Situ Generation and Utilization of Aci-Nitro Tautomers

Under basic conditions, the α-carbon of a nitro compound can be deprotonated to form a nitronate anion. wikipedia.org This nitronate is the conjugate base of the nitronic acid tautomer. wikipedia.org While the nitronic acid itself is often a transient species, the nitronate anion is a synthetically useful intermediate that is typically generated in situ and used immediately. wikipedia.orgkochi-tech.ac.jp

This strategy is central to many reactions. For example, in the Nef reaction, a nitronate is formed and then hydrolyzed under acidic conditions to yield a carbonyl compound. wikipedia.orgyoutube.com Nitronates also serve as nucleophiles in carbon-carbon bond-forming reactions. The synthesis of various amino acids, such as proline and glutamic acid, has been achieved using diethyl nitromalonate as a starting material, where the in situ generated nitronate attacks an electrophile. oup.comoup.com For instance, the synthesis of DL-proline can be achieved from diethyl nitromalonate and acrolein through a process involving intramolecular reductive alkylation. oup.comamanote.com

Isolation and Characterization of Stabilized Nitronic Acid Species

The isolation of nitronic acids is challenging due to their inherent instability. wikipedia.org They readily revert to the more stable nitro form or undergo other reactions. However, certain derivatives can be stabilized and isolated. Nitronic esters, particularly silyl (B83357) nitronates, are examples of such stabilized species. archive.org These compounds can be prepared and are sufficiently stable to be used in subsequent reactions, such as intermolecular 1,3-dipolar cycloadditions with dipolarophiles like methyl acrylate (B77674) to form isoxazolidines. archive.org The structure of nitronic acids consists of a planar nitrogen atom double-bonded to the adjacent carbon. archive.org

Diversification of this compound Derivatives

This compound esters are exceptionally useful precursors for a variety of more complex molecules, including amino acids and heterocyclic systems.

The malonic ester synthesis is a classic method for preparing carboxylic acids. organicchemistrytutor.com The application of this strategy to diethyl nitromalonate allows for the introduction of various substituents followed by transformation of the nitro group. This has been effectively demonstrated in the synthesis of amino acids. By reacting diethyl nitromalonate with appropriate electrophiles, precursors to amino acids like glutamic acid and proline can be formed. oup.comoup.com

Furthermore, this compound derivatives serve as precursors for generating nitrile oxides. For example, a nitrile oxide containing a carbamoyl (B1232498) group can be generated from 2-methyl-4-nitro-3-isoxazolin-5(2H)-one, which itself can be derived from a this compound amide ester. kochi-tech.ac.jpresearchgate.net This generated nitrile oxide is a reactive 1,3-dipole that readily undergoes cycloaddition reactions with dipolarophiles such as alkynes and alkenes to produce isoxazoles and isoxazolines, respectively. kochi-tech.ac.jpresearchgate.net These heterocyclic products are valuable intermediates for synthesizing polyfunctionalized compounds. kochi-tech.ac.jp

Table 2: Examples of Products Derived from Nitromalonic Esters

| Starting Material | Reagents/Conditions | Product Type | Example Product |

| Diethyl Nitromalonate | 1) Base; 2) Acrolein; 3) Reduction/Cyclization | Amino Acid | DL-Proline oup.comamanote.com |

| Diethyl Nitromalonate | 1) Base; 2) Acrolein dimethyl acetal (B89532); 3) Hydrolysis/Reduction | Amino Acid Derivative | Glutamic-γ-semialdehyde dimethyl acetal oup.com |

| Ethyl Nitromalonate | Gramine | Indole (B1671886) Derivative | Ethyl α-nitro-β-(3-indole)-propionate acs.org |

| α-Nitromalonic acid amide ester | Conversion to nitroisoxazolone, then reaction with water | Nitrile Oxide Intermediate (used in cycloadditions) | Carbamoylnitrile oxide kochi-tech.ac.jpresearchgate.net |

Synthesis of Functionalized Esters (e.g., Dimethyl and Diethyl Nitromalonate)

The synthesis of dialkyl nitromalonates, such as dimethyl nitromalonate and diethyl nitromalonate, is a fundamental transformation that provides versatile building blocks for organic synthesis. These esters are frequently used in the preparation of amino acids and heterocyclic compounds. oup.comgoogle.com

One common method for preparing diethyl nitromalonate involves the direct nitration of diethyl malonate. chembk.com In this process, fuming nitric acid is added dropwise to diethyl malonate while maintaining the reaction temperature between 15-20°C. chembk.com After the reaction is complete, the mixture is processed through a series of extraction and washing steps to isolate the desired product. chembk.com The crude product is often purified by distillation under reduced pressure. chembk.com

A method for the synthesis of dimethyl nitromalonate involves dissolving dimethyl ester in dimethyl sulfoxide (B87167) and then adding silver nitrite. chembk.com The reactants are mixed and heated to drive the reaction to completion. chembk.com

These nitromalonate esters serve as precursors for further chemical transformations. For instance, dimethyl nitromalonate can undergo condensation reactions with α,β-unsaturated esters like methyl acrylate, catalyzed by a basic catalyst, to produce more complex nitro-triesters. rsc.orgrsc.org

| Product | Starting Material | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Diethyl Nitromalonate | Diethyl malonate | Fuming nitric acid | Cooling (15-20°C), followed by extraction with toluene (B28343) and washing. | chembk.com |

| Dimethyl Nitromalonate | Dimethyl ester | Silver nitrite, Dimethyl sulfoxide (solvent) | Heating the reaction mixture. | chembk.com |

Preparations of Amide Esters and Related this compound Surrogates

The synthesis of amide esters derived from this compound provides access to valuable structural units for creating heterocyclic compounds and other complex molecules. google.com These compounds can be prepared through several synthetic routes, often involving the introduction of a nitro or related group onto a malonic acid monoamide framework or the modification of a pre-existing nitromalonate ester.

One pathway involves the nitrosation of a malonic acid monoarylamide ester. This intermediate is then reduced to form the corresponding amino-malonic ester arylamide. google.com Another significant approach is the catalytic hydrogenation of this compound esters, such as diethyl nitromalonate, in the presence of a dehydrating agent. google.com This reduction converts the nitro group to an amino group, yielding aminomalonic acid esters which are versatile intermediates. google.com

The conversion of esters to amides, known as aminolysis, can also be applied. This involves the direct reaction of a nitromalonate ester with ammonia (B1221849) or an amine. libretexts.org However, this reaction is often less efficient than routes starting from more reactive carboxylic acid derivatives like acyl chlorides. libretexts.orgchemguide.co.uk

| Target Compound Class | Synthetic Approach | Key Steps | Reference |

|---|---|---|---|

| Amino-malonic ester arylamide | Nitrosation of malonic monoamide | 1. Formation of malonic acid monoarylamide ester. 2. Nitrosation. 3. Reduction of the nitroso group. | google.com |

| Aminomalonic acid esters | Reduction of nitromalonate esters | Catalytic hydrogenation of a nitromalonic ester (e.g., diethyl nitromalonate) over a catalyst with a dehydrating agent. | google.com |

Innovative Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the development of innovative and environmentally benign methods. For the synthesis of nitro compounds, this involves moving away from harsh reagents and exploring alternative energy sources to drive reactions, with electrochemical methods being at the forefront of this shift. nih.gov

Electrochemical Synthesis Pathways for Nitro Compounds

Electrochemical synthesis offers a powerful and "green" alternative to traditional chemical methods for producing nitro compounds. nih.gov By using electricity as a traceless oxidant, these methods can significantly reduce chemical waste, avoid the use of hazardous reagents, and often proceed under milder conditions. nih.gov

A key innovation is the electrochemical nitration of aromatic compounds using a nitrite salt, such as NBu₄NO₂, as a safe and easy-to-handle nitro source. nih.gov In this process, the nitrite ion is directly oxidized at an anode to generate nitrogen dioxide (NO₂). nih.gov This reactive species then goes on to nitrate (B79036) the substrate. This approach successfully avoids the use of concentrated nitric and sulfuric acids, which are associated with hazardous conditions and the generation of significant acid waste. nih.gov The efficiency and selectivity of these reactions can be enhanced by additives like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP). nih.gov

Another advanced electrochemical strategy enables the synthesis of geminal dinitro compounds. google.com This method involves the electrochemical oxidation of an inactive chemical mediator, such as a ferrocyanide ion, to generate an active oxidizing agent. google.com This agent then facilitates the reaction between a nitro compound and a nitrite ion source to form the gem-dinitro product. google.com The continuous regeneration of the active mediator at the anode makes this a catalytic and efficient process. google.com These electrochemical pathways represent a significant step towards more sustainable and safer methods for the synthesis of nitro compounds.

Mechanistic Investigations of Decarboxylation Pathways

The decarboxylation of this compound, the loss of carbon dioxide, is a fundamental reaction that often proceeds under relatively mild conditions. The presence of the nitro group significantly influences the stability of the molecule and the mechanism of its decomposition.

In certain reaction pathways, the decarboxylation of this compound derivatives is preceded by an unusual sequence of hydration and dehydration steps. For instance, the generation of a nitrile oxide from 2-methyl-4-nitro-3-isoxazolin-5(2H)-one in the presence of water involves a this compound monoamide intermediate (17). This intermediate is formed through the attack of water on a carbonyl group. It is proposed that this this compound derivative readily undergoes a concerted dehydration and decarboxylation to yield the nitrile oxide.

Theoretical calculations, specifically Density Functional Theory (DFT) studies, support this proposed mechanism. researchgate.net These studies suggest that the carbamoyl group in a related intermediate plays a crucial role in facilitating both the dehydration and decarboxylation through intramolecular hydrogen bonding. This concerted process allows for the formation of the nitrile oxide under mild conditions, such as at room temperature, without the need for harsh reagents. The precursor to the nitrile oxide is believed to be the this compound derivative rather than a nitroenamine intermediate. This mechanism highlights a non-classical pathway for decarboxylation, where hydration is a key initiating event.

A plausible mechanism involves the ring opening of an anionic isoxazolone, induced by a base like water, to form a four-membered ring intermediate. researchgate.net Subsequent attack by water on a carbonyl group of this intermediate leads to the formation of a this compound derivative. researchgate.netresearchgate.net This derivative then undergoes a concerted dehydration and decarboxylation to produce a carbamoylnitrile oxide. researchgate.netresearchgate.net DFT studies on various conformers of the this compound derivatives have identified a specific conformer that is primed to form the nitrile oxide. researchgate.netresearchgate.net

The reaction is often facilitated by heat. For instance, the decarboxylation of malonic acid upon heating yields acetic acid and carbon dioxide. The stability of the resulting enol or enolate intermediate plays a significant role in the reaction's feasibility. The electron-withdrawing nature of the nitro group in this compound is expected to stabilize the negative charge that develops on the α-carbon during decarboxylation, thus facilitating the reaction.

The presence of strong acidifying groups can, however, present a limitation to decarboxylation. In the case of diethyl nitromalonate, attempts at hydrolysis and decarboxylation can lead to the formation of the enolate, which is stable and may not proceed to decarboxylate, leading to the recovery of starting material upon acidification. cdnsciencepub.com

Further research using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide valuable quantitative data on the kinetics and thermodynamics of this compound decomposition, including activation energies and heats of decomposition. nih.govscielo.brmdpi.comsdewes.org

Analysis of Anomalous Hydration/Dehydration Sequences Preceding Decarboxylation

Nucleophilic Reactivity and Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-proton in this compound and its esters allows for the formation of a stabilized carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org Nitroalkanes, including derivatives of this compound, are effective Michael donors due to the ability of the nitro group to stabilize the intermediate carbanion. organic-chemistry.orgwikipedia.orgsctunisie.org

The reaction is typically base-catalyzed, with the base abstracting the acidic α-proton to generate the nucleophilic nitronate. wikipedia.orgsctunisie.org This carbanion then adds to the β-carbon of an activated alkene, such as an α,β-unsaturated ketone, ester, or nitrile. organic-chemistry.orgsctunisie.org The resulting adduct can be a valuable synthetic intermediate. sctunisie.org

The efficiency and selectivity of Michael additions involving nitroalkanes can be influenced by the reaction conditions. For example, performing the reaction in a biphasic medium (e.g., water-dichloromethane) with a phase-transfer catalyst can significantly increase yields and selectivity compared to reactions in water alone, where the low solubility of nitroalkanes can be a limiting factor. sctunisie.org Organocatalysis has also emerged as a powerful tool for achieving high enantioselectivity in Michael additions of carbonyl compounds to nitroalkenes. encyclopedia.pubnih.gov Catalysts such as chiral pyrrolidines, often used with an acidic co-catalyst, can effectively promote the reaction with high stereocontrol. nih.gov

Table of Michael Addition Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Resulting Adduct |

|---|---|---|

| Diethyl malonate | Diethyl fumarate | 1,1,2,2-Ethanetetracarboxylic acid tetraethyl ester |

| Diethyl malonate | Mesityl oxide | Dimedone (after intramolecular condensation) |

| 2-Nitropropane | Methyl acrylate | Methyl 4-methyl-4-nitropentanoate |

The Henry reaction, or nitroaldol reaction, is another cornerstone of carbon-carbon bond formation, involving the addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org This base-catalyzed reaction produces β-nitro alcohols, which are versatile precursors to other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

Significant advancements in the Henry reaction have focused on controlling its stereoselectivity. Asymmetric catalysis, employing chiral metal catalysts or organocatalysts, has enabled the synthesis of enantioenriched β-nitro alcohols. organic-chemistry.orgwikipedia.orgmdpi.com For example, copper(I) complexes with chiral diamine ligands and cinchona alkaloids have been successfully used to catalyze enantioselective Henry reactions. organic-chemistry.orgmdpi.com These catalysts can create a chiral environment that directs the approach of the nucleophile to the carbonyl compound, leading to a preferred stereoisomer. Phase-transfer catalysis has also been shown to be an effective method for promoting Henry reactions, sometimes leading to improved yields by stabilizing the reaction intermediate and inhibiting the retro-Henry reaction. scirp.org

Nitromalonic aldehyde, a dicarbonyl compound bearing a nitro group, is a reactive substrate for condensation reactions. It can react with various amino compounds. acs.org While the provided search results focus more on the reactions of this compound and its esters, the principles of aldol-type condensations can be applied to nitromalonic aldehyde.

In a typical aldol (B89426) condensation, an enolate of one carbonyl compound adds to the carbonyl group of another, followed by dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.orgvanderbilt.eduorganicchemistrydata.org Given the presence of two aldehyde groups and an acidic proton due to the nitro group, nitromalonic aldehyde can potentially act as both the nucleophilic enolate component and the electrophilic carbonyl component in self-condensation reactions. It can also participate in crossed-aldol condensations with other aldehydes or ketones. wikipedia.org The specific reaction pathway would likely be influenced by the reaction conditions, such as the nature of the base or acid catalyst used. vanderbilt.edu For example, nitromalonic dialdehyde (B1249045) has been tested as a potential reactant in the formation of polysubstituted and condensed pyridines. uni-rostock.de

Advanced Studies of Nitroaldol (Henry) Condensations and their Catalysis

Cycloaddition Chemistry Involving this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Derivatives of this compound, particularly those that can form 1,3-dipoles, are valuable precursors for creating five-membered heterocyclic rings.

The acidic nature of the α-proton in this compound esters allows for the formation of nitronate intermediates. These can be converted into more stable and reactive 1,3-dipoles, such as nitronic esters (also known as nitronate esters) and silyl nitronates. These dipoles are key participants in [3+2] cycloaddition reactions, a versatile method for synthesizing five-membered heterocycles. rsc.orgarchive.org

The general mechanism involves the reaction of the 1,3-dipole (the nitronate derivative) with a dipolarophile, typically an alkene or alkyne. rsc.org Nitrones, which are structurally related dipoles, are known to be stable and highly reactive in these cycloadditions. rsc.org The reaction proceeds in a concerted fashion, where the three atoms of the dipole and two atoms of the dipolarophile come together to form a five-membered ring. rsc.org

When silyl nitronates derived from nitromalonic esters react with alkenes, they form isoxazolidine (B1194047) derivatives. The regiochemistry of the addition is influenced by electronic and steric factors of both the dipole and the dipolarophile. rsc.org For instance, the reaction of a nitrone with an electron-deficient alkene, such as a crotonic ester, can lead to tri- or tetra-substituted isoxazolidines, with the regiochemistry depending on the specific substituents. rsc.org Similarly, cycloadditions with alkynes yield isoxazoline (B3343090) derivatives. These heterocyclic products are valuable intermediates in the synthesis of more complex molecules and natural products. archive.org

| Dipole Precursor | Dipole Species | Dipolarophile | Heterocyclic Product |

| Diethyl 2-nitro-malonate | Silyl Nitronate | Alkene (e.g., Styrene) | Substituted Isoxazolidine |

| Diethyl 2-nitro-malonate | Silyl Nitronate | Alkyne (e.g., Phenylacetylene) | Substituted Isoxazoline |

| Diethyl 2-nitro-malonate | Nitronic Ester | Acrylate Ester | Functionalized Isoxazolidine |

This table illustrates representative examples of 1,3-dipolar cycloaddition reactions involving derivatives of this compound.

Nitromalonic aldehyde, specifically its more stable sodium salt (sodium 2-nitro-1,3-dioxo-propane-1,3-diide), is a valuable C3 building block for synthesizing a variety of heterocyclic systems. thieme-connect.dethieme-connect.com It acts as a 1,3-dielectrophile, reacting with various binucleophiles to form five- and six-membered rings.

One notable application is in the synthesis of 5-aminopyrazoles. The reaction mechanism involves the cyclization of nitromalonic aldehyde with enamines. thieme-connect.de For example, a trimethylsilyl (B98337) chloride (Me3SiCl)-mediated cyclization with a 5-aminopyrazole containing an enamine substructure proceeds through the reaction of the enamine with the aldehyde functionalities of the nitromalonic aldehyde derivative. thieme-connect.de

The general strategy involves the reaction of the sodium salt of nitromalonic aldehyde with compounds containing adjacent nucleophilic centers. The aldehyde groups of the nitromalonic aldehyde derivative react with nucleophiles like amines or active methylene (B1212753) groups, leading to a condensation and subsequent cyclization reaction. The nitro group plays a crucial role, first by activating the molecule and then often being eliminated or transformed in the final heterocyclic product. This approach provides access to a diverse range of heterocycles that are not easily prepared by other methods. researchgate.net

| Nucleophile/Reagent | Intermediate Steps | Final Heterocyclic System |

| Enamines | Condensation, Cyclization | Substituted Pyrazoles thieme-connect.de |

| Hydrazines | Condensation, Cyclization, Dehydration | Substituted Pyrazoles |

| Hydroxylamine (B1172632) | Condensation, Cyclization | Substituted Isoxazoles |

| 1,3-Dicarbonyl Compounds | Knoevenagel Condensation, Michael Addition, Cyclization | Substituted Pyridines or Phenols |

This table outlines the formation of various heterocyclic systems from nitromalonic aldehyde and different nucleophilic partners.

1,3-Dipolar Cycloadditions Utilizing Nitronic Esters and Silyl Nitronates

Transformations of the Nitro Moiety and Redox Chemistry

The nitro group is one of the most versatile functional groups in organic chemistry, primarily due to its ability to be transformed into a wide array of other functionalities, most notably the amino group. thieme-connect.de This redox chemistry is central to the synthetic utility of this compound derivatives.

The reduction of a nitro group to a primary amine is a fundamental transformation. In the context of this compound derivatives, this reduction must be chemoselective to avoid affecting the ester or carboxylic acid groups. A variety of methods have been developed to achieve this selectivity.

Catalytic Hydrogenation: This is a common method, often employing catalysts based on palladium (Pd), platinum (Pt), or nickel (Ni). nih.gov Hydrogenation using palladium on carbon (Pd/C) is a classic example that can selectively reduce the nitro group under relatively mild conditions, leaving ester groups intact. thieme-connect.de

Transfer Hydrogenation: This approach uses a hydrogen donor molecule in place of gaseous hydrogen. Formic acid, in combination with an iron-based catalyst, has been shown to reduce a broad range of nitroarenes to anilines with good to excellent yields under mild, base-free conditions, tolerating other reducible functional groups. organic-chemistry.org

Metal-Free Reductions: To avoid the use of heavy metals, metal-free reduction methods have been developed. The combination of dibis(pinacolato)diboron (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) enables the chemoselective reduction of aromatic nitro compounds to amines, tolerating various functional groups. organic-chemistry.org Similarly, tetrahydroxydiboron (B82485) can be used as a reductant in water. organic-chemistry.org

In some cases, the reduction can be controlled to stop at an intermediate stage. For example, certain enzymatic or chemical systems can selectively reduce the nitro group to a hydroxylamino group. nih.govnih.gov

| Reduction Method | Reagent/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Widely applicable, good selectivity for esters. thieme-connect.de |

| Transfer Hydrogenation | Formic Acid, Iron Catalyst | Mild, base-free conditions, good functional group tolerance. organic-chemistry.org |

| Metal-Free Reduction | B₂pin₂, KOtBu | Avoids transition metals, highly chemoselective. organic-chemistry.org |

| Electrochemical Reduction | Controlled Potential | High selectivity by tuning electrode potential. researchgate.net |

| Enzymatic Reduction | Nitroreductase, NADPH | Highly chemoselective for hydroxylamine formation. nih.govnih.gov |

This table compares different methods for the chemoselective reduction of the nitro group.

Electrochemical synthesis offers a green and highly tunable alternative to chemical reagents for the reduction of nitro compounds. acs.org The reduction mechanism is complex and highly dependent on the reaction medium, particularly the pH. uchile.cl The process is generally understood to proceed via a stepwise addition of electrons and protons. uchile.cl

Direct Route: The nitro group is sequentially reduced to nitroso (R-NO), then to hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).

Condensation Route: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy derivative (R-N(O)=N-R). This can be further reduced to the azo (R-N=N-R) and hydrazo (R-NH-NH-R) compounds before finally cleaving to form the aniline (B41778) product. acs.orgunimi.it

The major advantage of electrosynthesis is that the desired degree of reduction can be precisely controlled by adjusting the electrode potential and the pH of the electrolyte. acs.org For example, at a less negative potential, the reduction can be stopped at the hydroxylamine stage, which can then be used for subsequent reactions. acs.org This level of control allows for exceptional selectivity, making electrosynthesis an attractive method for the functionalization of complex molecules like this compound derivatives. researchgate.netacs.org

| Parameter | Role in Electrosynthesis |

| Electrode Potential | Controls the driving force for electron transfer; allows for selective reduction to different products (hydroxylamine vs. amine). acs.org |

| pH of Electrolyte | Affects the protonation steps in the reduction pathway, influencing the reaction mechanism and final product. uchile.cl |

| Electrode Material | Can influence reaction rates and selectivity due to differences in overpotential for competing reactions (e.g., hydrogen evolution). wikipedia.org |

| Solvent/Electrolyte | Determines the solubility of the substrate and the conductivity of the medium; can be protic or aprotic. wikipedia.org |

This table summarizes the key parameters influencing the outcome of advanced electrosynthesis of nitro substrates.

Applications of Nitromalonic Acid in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of nitromalonic acid makes it a valuable tool for constructing a wide array of heterocyclic systems, which are foundational to medicinal chemistry and material science. souralgroup.comresearchgate.netmdpi.com

The pyrimidine (B1678525) ring is a core structure in nucleic acids (cytosine, thymine, and uracil) and many synthetic drugs. units.itwikipedia.org The classical synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a urea (B33335) or amidine derivative. wikipedia.org For instance, the reaction between malonic acid and urea produces barbituric acid, a well-known pyrimidine derivative. wikipedia.org

This compound and its esters can serve as the three-carbon component in similar condensation reactions. The electron-withdrawing nitro group enhances the acidity of the α-proton, facilitating the initial condensation step. Subsequent cyclization and dehydration steps lead to the formation of the pyrimidine ring system. This approach allows for the introduction of a nitro group onto the pyrimidine core, which can be a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a variety of substituted pyrimidines. researchgate.net The de novo synthesis of pyrimidines in biological systems follows a different pathway, starting from carbamoyl (B1232498) phosphate (B84403) and aspartate, but laboratory syntheses frequently rely on dicarbonyl precursors. nih.gov

Isoxazoles and isoxazolines are five-membered heterocycles with significant applications in organic synthesis and medicinal chemistry. beilstein-journals.orgnih.gov A primary route to these structures is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne). ijpcbs.comresearchgate.net

This compound derivatives can be precursors for generating functionalized nitrile oxides. For example, a this compound amide ester has been shown to generate a nitrile oxide intermediate through a proposed hydration/dehydration sequence under mild conditions. kochi-tech.ac.jp This in-situ generated nitrile oxide can then react with alkenes or alkynes to yield the corresponding isoxazolines or isoxazoles. kochi-tech.ac.jp This method provides an alternative to traditional nitrile oxide generation from aldoximes or hydroximoyl chlorides. ijpcbs.com The intramolecular version of this reaction, where the dipolarophile is tethered to the nitrile oxide precursor, is a powerful strategy for constructing complex, fused isoxazole-containing ring systems. mdpi.com

Pyrrole (B145914) and its fused derivatives, such as azaindoles, are privileged heterocyclic motifs in biologically active compounds. uni-rostock.deresearchgate.net The synthesis of azaindoles, which are bioisosteres of indoles, often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrrole or, conversely, forming the pyrrole ring onto a pyridine. nsf.gov

In one established methodology for constructing the 7-azaindole (B17877) skeleton, a substituted 2- or 3-aminopyrrole is condensed with a three-carbon synthon containing two electrophilic centers. uni-rostock.de Nitromalonaldehyde (B3023284) (a derivative of this compound) has been successfully employed as this three-carbon synthon. The reaction proceeds via condensation followed by a reductive cyclization to form the fused pyridine ring, yielding the azaindole core. uni-rostock.de This strategy highlights the utility of this compound derivatives in building complex, nitrogen-containing bicyclic systems that are of significant interest in pharmaceutical research. organic-chemistry.org

Isoxazol(in)e Syntheses via Nitrile Oxide Intermediates

This compound as a Building Block in Complex Molecular Architectures

This compound and its derivatives serve as versatile and highly reactive building blocks in the synthesis of intricate molecular structures. The presence of the nitro group alongside two carboxylic acid functionalities imparts unique reactivity, allowing for its participation in a variety of complex transformations.

Utility in Multi-Component and Cascade Reactions

The structural features of this compound derivatives make them valuable substrates in both multi-component reactions (MCRs) and cascade reactions, which are prized for their efficiency and atom economy in modern organic synthesis.

Multi-Component Reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. organic-chemistry.orgwikipedia.org These reactions are highly efficient as they incorporate most or all of the atoms from the reactants into the final product, minimizing waste and reducing the number of synthetic steps. scielo.br Derivatives of this compound, such as 2-nitromalonic aldehyde, have been identified as potent electrophilic building blocks for constructing diverse carbo- and heterocycles. researchgate.netresearcher.life The electron-withdrawing nature of the nitro group makes these substrates highly reactive towards various nucleophiles in MCRs, such as the Biginelli or Ugi reactions, which often employ nitro-substituted aldehydes to generate complex heterocyclic scaffolds. scielo.brnih.gov

Cascade Reactions , also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. unl.ptslideshare.net This approach allows for the rapid construction of complex molecules from simple precursors. The nitro group in substrates derived from this compound can exhibit "chameleonic" behavior, playing multiple roles within a single cascade sequence. researchgate.net For instance, a reported cascade reaction for synthesizing indane-fused dihydrofurans demonstrates this versatility: the nitro group first acts as an electron-withdrawing group to facilitate a Michael addition, the resulting nitronate intermediate then behaves as a nucleophile in a subsequent step, and finally, the allylic nitro group functions as a leaving group to complete the sequence. researchgate.net

Table 1: Comparison of Multi-Component and Cascade Reactions

| Feature | Multi-Component Reaction (MCR) | Cascade Reaction |

|---|---|---|

| Definition | Three or more reactants combine in a single pot to form one product. wikipedia.org | A series of intramolecular or intermolecular reactions occur consecutively in one pot. slideshare.net |

| Reactants | Multiple distinct starting materials are added at the outset. organic-chemistry.org | Typically involves one or two primary substrates that undergo sequential transformations. |

| Key Advantage | High convergence and rapid generation of molecular diversity from simple inputs. scielo.br | High efficiency in building molecular complexity and forming multiple bonds in a single operation. unl.pt |

| Role of this compound Derivatives | Act as electrophilic components, reacting with multiple nucleophiles. researchgate.net | The nitro group can sequentially act as an activator, nucleophile, and leaving group. researchgate.net |

Regioselective and Stereoselective Transformations for Asymmetric Synthesis

The creation of chiral molecules with a specific three-dimensional arrangement of atoms is a cornerstone of modern pharmaceutical and materials science. This is achieved through asymmetric synthesis, which relies on regioselective and stereoselective transformations. ethz.chfrontiersin.org

Regioselectivity refers to the control of where a reaction occurs on a molecule when multiple potential sites are available. beilstein-journals.org

Stereoselectivity is the preferential formation of one stereoisomer over another. academie-sciences.fr When this involves creating enantiomers in unequal amounts, it is known as enantioselective synthesis. ethz.ch

Achieving high levels of stereocontrol in reactions involving this compound derivatives is crucial for their application in asymmetric synthesis. This is typically accomplished by using chiral catalysts (such as transition metal complexes with chiral ligands or organocatalysts) or chiral auxiliaries that guide the reaction pathway toward a specific stereochemical outcome. ethz.chnumberanalytics.comnih.gov For example, organocatalytic asymmetric cascade reactions have been developed to produce highly functionalized chiral cyclopropanes with excellent diastereo- and enantioselectivity. unl.pt These processes often involve the reaction of an activated alkene with a malonate derivative under the control of a chiral amine catalyst. Substrates derived from this compound, with their activated C-H bonds, are suitable candidates for analogous stereocontrolled transformations.

The functional groups of this compound can be transformed with high stereochemical fidelity. For instance, the reduction of a nitro group or the conversion of the carboxylic acids can be performed using chiral reagents or catalysts to yield enantiomerically enriched products. researchgate.net

Table 2: Principles of Asymmetric Synthesis Applied to this compound Derivatives

| Control Type | Description | Relevance to this compound |

|---|---|---|

| Regiocontrol | Directing a reaction to a specific atom or functional group (e.g., C2 vs. C3 of an indole). beilstein-journals.org | The nitro group can direct reactions like C-H activation to a specific position on a molecule derived from this compound. rsc.org |

| Diastereocontrol | Controlling the formation of one diastereomer over another when a new chiral center is formed in a molecule that is already chiral. academie-sciences.fr | In cascade reactions, the formation of multiple new stereocenters can be controlled relative to each other. unl.pt |

| Enantiocontrol | Creating a preference for the formation of one of two enantiomers from a prochiral substrate using a chiral catalyst or reagent. ethz.chnumberanalytics.com | Organocatalysis or chiral metal catalysis can be used to perform enantioselective transformations on substrates derived from this compound. nih.gov |

Nitro Group as a Versatile Functional Handle

The nitro group is more than just a simple substituent; it is a "synthetic chameleon" that serves as a versatile functional handle. nih.gov Its strong electron-withdrawing character and its ability to participate in a wide array of chemical transformations make it invaluable in advanced organic synthesis. nih.govuni-rostock.de

Activation for C-H Arylation Reactions

One of the most powerful modern synthetic strategies is the direct functionalization of carbon-hydrogen (C-H) bonds. The nitro group has proven to be an effective directing group for regioselective C-H activation, particularly for arylation reactions. rsc.org The electron-withdrawing nature of the nitro group can activate an otherwise unreactive C-H bond, typically at the ortho position on an aromatic ring, facilitating its reaction with an arylating agent. researchgate.netuni-rostock.de

These transformations are commonly catalyzed by transition metals such as palladium or nickel. researchgate.netresearcher.life The reaction has been successfully applied to a range of nitro-substituted heterocyclic building blocks, including nitropyrazoles, nitroimidazoles, and nitroindoles, providing a direct and efficient route to complex arylated structures that would be difficult to access through traditional cross-coupling methods. researchgate.netuni-rostock.de

Table 3: Examples of Nitro-Directed C-H Arylation

| Nitro-Substituted Substrate | Arylating Agent | Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| 4-Nitroimidazole Derivatives | Aryl Halides | Pd or Ni catalyst | C-H arylation with high regioselectivity. | researchgate.net |

| Fused 3-Nitropyridines | Aryl Halides | Pd or Ni catalyst | Regioselective C-H arylation of drug-like fused pyridines. | researchgate.net |

| N-Methyl-2-nitroindole | Various | Not specified | Synthesis of 3-Aryl-2-nitroindoles via C-H activation. | researchgate.net |

| Nitro-Substituted Purine (B94841) Analogues | Aryl Halides | Pd catalyst | Diversity-oriented synthesis of arylated purine analogues. | researcher.lifeuni-rostock.de |

Leaving Group Capabilities in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly in the pharmaceutical industry. acsgcipr.orgnumberanalytics.com The reaction mechanism involves the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group. uomustansiriyah.edu.iq

For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, and the nitro group is one of the most powerful activators known. wikipedia.org It dramatically lowers the energy of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org

Crucially, in addition to its role as an activating group, the nitro group itself can function as an effective leaving group in SNAr reactions. researchgate.netnih.govuni-rostock.de This dual functionality is highly valuable. For instance, a nitro group can first direct a nucleophilic attack to a specific position and then be displaced by another nucleophile in a subsequent step. This has been demonstrated in intramolecular SNAr reactions to construct fused heterocyclic systems and in cine-substitution reactions where a nucleophile attacks a position adjacent to the nitro group, which is then eliminated. researchgate.netresearcher.lifenih.gov

Table 4: Role of the Nitro Group in SNAr Reactions

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of nitromalonic acid in solution.

Comprehensive ¹H and ¹³C NMR Spectral Assignment for Structural Determination

In ¹H NMR, the acidic protons of the carboxyl groups would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and exchange with the solvent. The methine proton (CH) alpha to the nitro and two carboxyl groups would be significantly deshielded and is expected to resonate at a specific chemical shift.

A study on this compound diamide (B1670390), a related compound, reported full ¹H, ¹³C, and ¹⁵N NMR structural characterization, highlighting the utility of these techniques in assigning complex structures and identifying different tautomeric forms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H (-COOH) | >10 (broad singlet) | - |

| Methine H (-CH) | Downfield shift | - |

| Carboxyl C (-COOH) | - | 165-185 |

| Methine C (-CH) | - | Downfield shift |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Elucidation of Tautomeric Equilibria and Dynamic Processes in Solution (e.g., Aci-Nitro Forms)

This compound can exist in equilibrium between its standard nitro form and a tautomeric aci-nitro form (also known as a nitronic acid). wikipedia.orgspcmc.ac.in This dynamic process, known as nitro-aci tautomerism, involves the migration of a proton from the alpha-carbon to one of the oxygen atoms of the nitro group. numberanalytics.comquora.com

The aci-nitro form is generally less stable than the nitro form but can be a significant intermediate in reactions. spcmc.ac.inrsc.org The equilibrium between these tautomers can be influenced by factors such as solvent, pH, and temperature. numberanalytics.com Dynamic NMR spectroscopy is a key technique for studying such equilibria. numberanalytics.comnih.gov By analyzing changes in NMR spectra at different temperatures, it is possible to determine the rates of interconversion between the tautomers and the thermodynamic parameters of the equilibrium. numberanalytics.com Under normal conditions, if the tautomeric interconversion is rapid on the NMR timescale, the observed spectrum will be a time-averaged representation of the contributing forms. chimia.ch

The formation of the aci-nitro tautomer is facilitated by basic conditions, which lead to the deprotonation of the α-carbon to form a nitronate anion. wikipedia.org Subsequent protonation on an oxygen atom yields the aci-nitro form. spcmc.ac.in

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of atoms, advanced two-dimensional (2D) NMR techniques are indispensable. emerypharma.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal scalar couplings between protons, for instance, confirming the connectivity between the methine proton and any adjacent protons if they were present. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing a definitive link between the ¹H and ¹³C assignments. hmdb.ca For this compound, it would directly connect the methine proton signal to the methine carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms, which is vital for conformational analysis. uni-rostock.de For a flexible molecule like this compound, NOESY could reveal preferred conformations in solution. nih.govnih.gov

A study on this compound diamide utilized a full suite of NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, to achieve complete structural characterization. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis.emerypharma.comacdlabs.com

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding characteristics of this compound. rsc.org

Correlating Characteristic Vibrational Modes with Electronic Structure and Hydrogen Bonding

The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups.

Carboxylic Acid Group: The O-H stretch of the carboxylic acid groups gives rise to a very broad and intense absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹. libretexts.orgspecac.com The C=O stretching vibration appears as a strong, sharp peak, usually between 1710 and 1760 cm⁻¹. libretexts.org The position and broadness of the O-H band are indicative of strong hydrogen bonding, which can occur intermolecularly between this compound molecules. biophysik.orgnih.gov

Nitro Group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (typically around 1550 cm⁻¹) and a symmetric stretch (around 1350 cm⁻¹). The exact positions of these bands can be influenced by the electronic environment.

Hydrogen Bonding: Hydrogen bonding significantly affects the vibrational frequencies. biophysik.orgmst.edu The red-shift (shift to lower frequency) and broadening of the O-H stretching band is a classic indicator of hydrogen bond formation. biophysik.orgnih.gov In this compound, extensive intermolecular hydrogen bonding is expected, which would be reflected in its vibrational spectra.

The analysis of these vibrational modes provides a detailed picture of the molecule's electronic structure and the nature of the intermolecular interactions. mst.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound and for studying its fragmentation pathways upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uk For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO₂, H₂O, and NO₂. Common fragments observed in the mass spectra of carboxylic acids and nitro compounds can help in piecing together the structure. acdlabs.com For example, the loss of a carboxyl group as CO₂ (a loss of 44 Da) is a common fragmentation pathway for carboxylic acids. The McLafferty rearrangement is another potential fragmentation pathway for molecules containing a carbonyl group. libretexts.org

A study on this compound diamide included mass spectrometric analysis as part of its structural characterization. nih.gov

Interrogating Reaction Intermediates and Transient Species

The study of reaction intermediates is fundamental to elucidating chemical mechanisms. nih.govyork.ac.uk These transient species are often short-lived and present in low concentrations, making their detection and characterization challenging. nih.govnumberanalytics.com Advanced spectroscopic methods are crucial for observing these fleeting molecules. numberanalytics.com

In the context of this compound, reaction intermediates are key to understanding its decomposition and synthetic pathways. For instance, in certain reactions, nitroenamine and this compound derivatives are considered crucial intermediates. kochi-tech.ac.jp The generation of these species can be influenced by reaction conditions, such as the presence of water, which can lead to an anomalous hydration/dehydration sequence to form other reactive species like nitrile oxides. kochi-tech.ac.jp

Techniques for studying such intermediates include:

Time-Resolved Spectroscopy : Methods like time-resolved infrared (TRIR) and transient absorption spectroscopy enable the observation of intermediates on extremely short timescales. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, including exchange NMR spectroscopy (e.g., CEST and EXSY), can provide detailed structural information and detect low-population, unstable intermediates in solution. numberanalytics.comnih.gov

Mass Spectrometry (MS) : MS, particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for detecting and characterizing reaction intermediates. nih.govnumberanalytics.com

The development of novel experimental techniques that combine the selectivity of mass spectrometry with the resolution of gas-phase ion and ultrafast spectroscopies allows for the direct interrogation of elusive reaction intermediates. wustl.edu Cryogenic cooling can trap these species, enabling the acquisition of highly resolved optical spectra for unambiguous structural identification. wustl.edu

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional atomic arrangement of crystalline materials. numberanalytics.comanton-paar.com It provides detailed information about molecular geometry, bond lengths, and bond angles, making it an indispensable tool in chemistry and materials science. anton-paar.com The technique works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern. anton-paar.com

While a crystal structure for this compound itself is not readily found in the searched literature, the structures of related compounds and salts provide valuable insights. For example, the crystal structure of the ammonium (B1175870) salt of 2-aminomalonic acid has been determined, revealing a three-dimensional network of hydrogen bonds. nih.gov The ability to obtain high-quality single crystals is a prerequisite for this technique. nih.gov

The determination of whether a multicomponent solid exists as a salt or a cocrystal is crucial, as it affects the substance's properties. uochb.cz X-ray diffraction is a primary method for this, although it can have limitations in precisely locating hydrogen atoms. uochb.cz

Sophisticated Chromatographic-Spectroscopic Coupling Techniques

Hyphenated techniques, which combine a separation method like chromatography with a spectroscopic detection method, are essential for the analysis of complex mixtures. nih.goviipseries.org These coupled techniques provide both separation and identification capabilities in a single analysis. rjpn.org

For this compound and its derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. LC-MS, in particular, is widely used for the analysis of organic acids. mdpi.com

Strategies for Mitigating Matrix Effects in Complex Reaction Mixtures

Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a significant challenge in quantitative analysis, especially in LC-MS. chromatographyonline.comselectscience.net These effects can lead to signal suppression or enhancement, compromising the accuracy and precision of the results. chromatographyonline.com

Several strategies can be employed to mitigate matrix effects:

Sample Preparation : Techniques like dilution, filtration, and extraction can reduce the concentration of interfering matrix components. selectscience.netdrawellanalytical.com Methods such as solid-phase extraction (SPE) can be used to either isolate the target analytes or remove the interfering matrix components. bioanalysis-zone.com

Internal Standards : The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to compensate for matrix effects. chromatographyonline.comdrawellanalytical.com

Matrix-Matched Calibration : This involves preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for the effect. selectscience.netdrawellanalytical.com

Chromatographic Optimization : Modifying chromatographic conditions can help to separate the analyte from co-eluting matrix components that cause interference. chromatographyonline.com

The first step in addressing matrix effects is to determine if they are present by comparing calibration curves in the solvent and in the sample matrix. chromatographyonline.com

Hyphenated Techniques for Identification and Quantification of Derivatives

The combination of chromatography and spectroscopy is powerful for both identifying and quantifying derivatives of this compound.

LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique for the analysis of a wide range of compounds, including organic acids and nitrosamines. nih.govglsciences.comnih.gov It allows for the quantification of analytes in complex matrices and can provide structural information through fragmentation patterns. iipseries.org The development of high-throughput LC-MS/MS methods allows for the rapid analysis of numerous samples. nih.gov

GC-MS : Gas Chromatography-Mass Spectrometry is another key hyphenated technique. For non-volatile compounds like many organic acids, derivatization to more volatile forms, such as trimethylsilyl (B98337) derivatives, is often necessary before GC-MS analysis. ijpsjournal.comnih.gov

LC-NMR : The coupling of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation of separated components. nih.govijpsjournal.com

These hyphenated techniques are crucial for a variety of applications, from analyzing byproducts in chemical reactions to the quality control of pharmaceuticals. nih.gov

Theoretical and Computational Chemistry of Nitromalonic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, which solve approximations of the electronic Schrödinger equation, are fundamental to understanding the electronic structure and energetics of nitromalonic acid. ru.nlaps.org These ab initio methods provide a detailed picture of electron distribution, molecular orbital energies, and the potential energy surface, which governs the molecule's stability and geometry. ru.nlarxiv.orgiphy.ac.cn

Theoretical studies on related nitroaliphatic compounds serve as a basis for understanding this compound. rsc.orgresearchgate.net For instance, calculations are used to predict geometries, electronic structures, and heats of formation. rsc.org These investigations often focus on the bond dissociation energies (BDEs), particularly of the C-NO2 bond, to evaluate thermal stability. rsc.orgresearchgate.net For this compound, such calculations would elucidate the inherent stability of the molecule and the energetic cost of bond cleavage, providing foundational data for its reactivity. Studies on this compound diamine, a closely related derivative, have utilized ab initio calculations to explore its tautomeric forms and conformations. rsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for exploring complex reaction pathways. chemrxiv.orgresearchgate.net For this compound and its derivatives, DFT has been applied to understand key transformations, most notably its role as a precursor to nitrile oxides through a process of dehydration and decarboxylation. kochi-tech.ac.jp

Computational studies on this compound monoamide, a direct derivative, have shown that it can serve as a precursor to a carbamoyl-substituted nitrile oxide. kochi-tech.ac.jp DFT calculations, specifically using the B3LYP functional with the 6-31+G** basis set, were employed to investigate the reaction mechanism. kochi-tech.ac.jp The results support a plausible pathway where the carbamoyl (B1232498) group participates in a concerted process of decarboxylation and dehydration, facilitated by intramolecular hydrogen bonding. kochi-tech.ac.jp DFT studies on related conformers of this compound derivatives have been used to identify the specific structures that lead to the formation of nitrile oxides.

The decarboxylation of related compounds also provides mechanistic insight. Studies on β-keto acids and malonic acids suggest the reaction proceeds through a cyclic, concerted transition state rather than a charged intermediate. nih.gov The decarboxylation of nitroacetic acid, a simpler α-nitro acid, is well-documented and serves as a model for the initial decarboxylation step of this compound. researchgate.netnih.gov Furthermore, DFT has been used to investigate the stereoselectivity of the aza-Henry reaction involving α-nitro esters, which share the α-nitro carboxylate moiety with deprotonated this compound. researchgate.net These studies collectively demonstrate the power of DFT to map out reaction coordinates, identify transition states, and calculate activation energy barriers for reactions involving this compound. rsc.orgnih.govnih.gov

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. acs.orgnih.gov For the tautomers of this compound diamine, calculated 1H and 13C NMR spectra have been shown to be consistent with and support the interpretation of experimental data, particularly for identifying an enol-imine form. rsc.orgrsc.org This highlights the predictive power of computational spectroscopy in distinguishing between complex, co-existing isomers.

The general workflow involves optimizing the molecular geometry using a method like DFT and then calculating the NMR chemical shifts or vibrational frequencies at that geometry. acs.org For this compound, this would involve:

NMR Spectroscopy: Calculating the 1H, 13C, and 15N chemical shifts for the parent acid and its various tautomeric and ionization states.

Vibrational Spectroscopy (IR and Raman): Calculating the harmonic and often anharmonic vibrational frequencies to predict the positions and intensities of bands in the IR and Raman spectra. For instance, experimental IR data for diethyl-2-nitromalonate shows characteristic peaks for C=O stretching (1742 cm⁻¹), N=O stretching (1638 cm⁻¹), and C-N stretching (1323 cm⁻¹), which serve as benchmarks for computational predictions. archive.org

Such computationally assisted spectroscopy is crucial for validating the presence of proposed intermediates in reaction mechanisms and for understanding the structural details of different conformers and tautomers in solution or the solid state. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). labxing.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, analysis of its FMOs would reveal its electrophilic and nucleophilic sites. Reactivity indices derived from DFT, such as Fukui functions, can precisely map these reactive sites. acs.org The reactivity of this compound is dominated by several features:

Acidity: The electron-withdrawing nature of the nitro and carboxyl groups lowers the energy of the LUMO, making the α-carbon proton highly acidic.

Nucleophilicity of the Nitronate: Upon deprotonation, the resulting nitronate anion is a potent nucleophile. Computational analysis of simple nitronates shows that the orbital coefficients in the HOMO are large on the α-carbon, directing its attack on electrophiles. labxing.com

Electrophilicity: The carbon of the nitro group and the carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles.

This type of analysis is crucial for predicting how this compound will behave in various chemical reactions, such as the Henry reaction or subsequent cycloadditions of its derived nitronate. researchgate.netlabxing.com

Prediction of Spectroscopic Properties and Correlation with Experimental Observations

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the forces between atoms. nih.gov For this compound, MD simulations can reveal its conformational landscape and its interactions with surrounding solvent molecules.

Although specific MD studies on this compound are not widely published, simulations have been performed on systems containing related nitro malonate intermediates using established force fields like OPLS4. rsc.org A typical MD study of this compound in an explicit water solvent would aim to:

Explore Conformational Space: Analyze the rotational dynamics around the Cα-C(OOH), Cα-N, and O-H bonds to identify the most stable and populated conformers. This provides a picture of the molecule's flexibility.

Analyze Solvent Interactions: Quantify the hydrogen bonding network between this compound's carboxyl and nitro groups and the surrounding water molecules. mpg.de This includes calculating radial distribution functions to understand the solvent structure around the solute.

Simulate at Constant pH: Advanced techniques like constant pH MD can simulate how the protonation states of the two carboxylic acid groups and the α-carbon change in response to the solution pH, providing a dynamic view of its acid-base equilibria. nih.govmdpi.com

These simulations bridge the gap between static quantum chemical pictures and the dynamic reality of molecules in solution. mdpi.com

Computational Studies on Acid-Base Equilibria and Tautomerism (e.g., Keto-Enol and Nitro-Aci-Nitro Forms)

This compound can exist in several tautomeric forms, and its acidic nature gives rise to multiple protonation states. Computational chemistry is essential for quantifying the relative stabilities and interconversion barriers of these species. spcmc.ac.in

The most significant tautomerism in this compound is the equilibrium between the standard nitro form and the aci-nitro form (also known as a nitronic acid). researchgate.netrsc.org

Relative Stability: Quantum chemical calculations on analogous systems, like nitroethenediamine, show that the nitro tautomer is significantly more stable (by ~13 kcal/mol in the gas phase) than the aci-nitro tautomer. dokumen.pub However, the aci-nitro form can become thermally or photochemically accessible and is often invoked as a key intermediate in the decomposition of nitro compounds. rsc.orgdokumen.pub Protonation of the nitronate anion, formed under basic conditions, initially yields the less stable aci-nitro form, which then slowly tautomerizes to the more stable nitro form. researchgate.net

This compound is a polyprotic acid. Computational methods can predict its pKa values by calculating the Gibbs free energies of the different ionization states in a solvated model. ecust.edu.cn The closely related nitroacetic acid is diprotic, and its decarboxylation behavior is highly dependent on its protonation state. researchgate.netnih.gov For this compound, three key deprotonation events can be studied computationally:

First Carboxylic Deprotonation: Loss of the first carboxyl proton.

Second Carboxylic Deprotonation: Loss of the second carboxyl proton.

α-Carbon Deprotonation: Loss of the acidic proton from the carbon atom situated between the three electron-withdrawing groups, forming a stable nitronate anion.

DFT calculations are used to determine the relative energies of all possible tautomers and anions to build a complete picture of the acid-base and tautomeric landscape. spcmc.ac.innih.gov

Force Field Development and Parameterization for this compound Systems

Classical molecular dynamics simulations rely on force fields, which are sets of equations and associated parameters that define the potential energy of a system of atoms. rsc.org While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules, they often lack accurate parameters for less common molecules like this compound. Therefore, specific parameterization is required to perform reliable simulations.

The development of a force field for this compound would involve a multi-step process, leveraging both existing parameters and new quantum mechanical (QM) calculations. A key resource would be the specialized CHARMM parameters developed for nitroalkanes and nitroarenes (C27rn), which provide a robust starting point for the nitro group.

The table below outlines the essential parameters that would need to be developed or validated for this compound.

| Parameter Type | Description | Method of Derivation |

| Bond Stretching | Parameters (force constant, equilibrium length) for bonds like C-NO2. | Fit to QM potential energy scans or taken from analogous, validated parameters (e.g., C27rn). |

| Angle Bending | Parameters (force constant, equilibrium angle) for angles like O-N-O and C-C-N. | Fit to QM potential energy scans or taken from analogous, validated parameters. |

| Dihedral Torsions | Energy profiles for rotation around bonds, especially the C-C and C-N bonds, which define the molecule's conformation. | Derived by fitting to a QM-calculated torsional energy profile (e.g., scanning the C(O)-C(α)-N-O dihedral). |

| Non-Bonded (van der Waals) | Lennard-Jones parameters (size, well depth) that govern short-range repulsion and long-range attraction. | Typically transferred from existing atom types (e.g., from C27rn for the nitro group atoms). |

| Non-Bonded (Electrostatics) | Partial atomic charges that model the electrostatic potential of the molecule. | Calculated using QM methods, often with a restrained electrostatic potential (RESP) fitting procedure to reproduce the QM electrostatic potential. |

This process ensures that the classical force field accurately represents the quantum mechanical properties of the molecule, enabling meaningful and predictive molecular dynamics simulations.

Derivatives and Analogues of Nitromalonic Acid in Advanced Research

Structure-Reactivity Relationships in Substituted Nitromalonates

The reactivity of substituted nitromalonates is significantly influenced by the electronic and steric nature of the substituents attached to the malonate framework. These relationships are crucial in understanding and predicting the outcomes of reactions involving these versatile reagents.